molecular formula C17H25NO B5482365 2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide

2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide

Cat. No.: B5482365
M. Wt: 259.4 g/mol
InChI Key: ONYVHVUBNWVOEE-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6, and a 4-methylcyclohexyl group attached to the nitrogen atom of the amide functional group

Properties

IUPAC Name

2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-11-5-7-15(8-6-11)18-17(19)16-13(3)9-12(2)10-14(16)4/h9-11,15H,5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYVHVUBNWVOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide functional group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the amide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.

    Reduction: Formation of 2,4,6-trimethyl-N-(4-methylcyclohexyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties compared to other benzamides. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

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